molecular formula C13H12O5S B14175834 Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate CAS No. 918637-68-0

Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate

Katalognummer: B14175834
CAS-Nummer: 918637-68-0
Molekulargewicht: 280.30 g/mol
InChI-Schlüssel: KTDLXGOCKAJJNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate is an organic compound with a unique structure that includes a formyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a but-2-enedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate typically involves the reaction of 2-formylphenyl sulfide with dimethyl but-2-ynedioate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfanyl group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Eigenschaften

CAS-Nummer

918637-68-0

Molekularformel

C13H12O5S

Molekulargewicht

280.30 g/mol

IUPAC-Name

dimethyl 2-(2-formylphenyl)sulfanylbut-2-enedioate

InChI

InChI=1S/C13H12O5S/c1-17-12(15)7-11(13(16)18-2)19-10-6-4-3-5-9(10)8-14/h3-8H,1-2H3

InChI-Schlüssel

KTDLXGOCKAJJNQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C=C(C(=O)OC)SC1=CC=CC=C1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.